Cas no 939759-03-2 (4-Iodoindoline)

4-Iodoindoline is a halogenated indoline derivative characterized by the presence of an iodine atom at the 4-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems and pharmaceutical scaffolds. The iodine moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient functionalization. Its stable crystalline form and well-defined reactivity profile make it a valuable reagent for medicinal chemistry and materials science applications. The electron-rich indoline core further contributes to its utility in designing biologically active molecules, including kinase inhibitors and agrochemicals.
4-Iodoindoline structure
4-Iodoindoline structure
Product Name:4-Iodoindoline
CAS No:939759-03-2
MF:C8H8IN
MW:245.060294151306
MDL:MFCD07371621
CID:1000436
PubChem ID:16244444
Update Time:2025-06-09

4-Iodoindoline Chemical and Physical Properties

Names and Identifiers

    • 4-Iodoindoline
    • 4-Iodo-2,3-dihydro-1H-indole
    • CS-0141422
    • J-515573
    • F13717
    • FT-0682701
    • SB40100
    • AS-47434
    • AKOS015853742
    • Q-102585
    • SCHEMBL18689813
    • 1H-Indole, 2,3-dihydro-4-iodo-
    • A859613
    • AM20041435
    • MFCD07371621
    • DTXSID30585693
    • 939759-03-2
    • DB-079756
    • MDL: MFCD07371621
    • Inchi: 1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
    • InChI Key: ICRWMYXARVZGBS-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2=C1CCN2

Computed Properties

  • Exact Mass: 244.97000
  • Monoisotopic Mass: 244.97015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.39720

4-Iodoindoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Iodoindoline Suppliers

Amadis Chemical Company Limited
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(CAS:939759-03-2)4-Iodoindoline
Order Number:A859613
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):1147.0
Email:sales@amadischem.com

Additional information on 4-Iodoindoline

Introduction to 4-Iodoindoline (CAS No: 939759-03-2) and Its Recent Applications in Chemical Biology

4-Iodoindoline (CAS No: 939759-03-2) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural framework and reactivity. This compound, characterized by an indoline core substituted with an iodine atom at the 4-position, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the iodine atom enhances its utility in cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures.

The indoline scaffold is a privileged structure in medicinal chemistry, known for its prevalence in natural products and pharmacologically active compounds. Its aromaticity and ability to form stable complexes with biological targets make it an attractive motif for drug design. The introduction of an iodine atom at the 4-position of indoline introduces a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in the construction of biaryl systems, which are commonly found in therapeutic agents targeting various diseases.

In recent years, 4-Iodoindoline (CAS No: 939759-03-2) has been extensively explored in the development of small-molecule inhibitors and probes for studying protein-protein interactions. Its ability to undergo efficient functionalization allows researchers to tailor its properties for specific biological applications. For instance, it has been utilized in the synthesis of photoaffinity probes, which are employed to investigate the binding mechanisms of proteins in living cells. The iodine atom serves as a site for photoactivatable groups, enabling researchers to covalently label target proteins upon exposure to light.

Moreover, 4-Iodoindoline (CAS No: 939759-03-2) has found utility in the field of materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The indoline core contributes to the planarity and conjugation length of the molecule, which are critical factors for charge transport properties. By incorporating iodine atoms into the structure, researchers can modulate the electronic characteristics of these materials, leading to improved performance in optoelectronic devices.

Recent studies have also highlighted the role of 4-Iodoindoline (CAS No: 939759-03-2) in medicinal chemistry innovation. Researchers have demonstrated its use as a precursor in the synthesis of indoline-based kinase inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases. The iodine atom facilitates late-stage diversification through cross-coupling reactions, allowing for rapid assembly of complex drug candidates with optimized pharmacokinetic profiles.

The compound's reactivity also extends to its application in polymer chemistry. 4-Iodoindoline (CAS No: 939759-03-2) has been employed to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance materials used in aerospace and automotive industries. The ability to introduce iodine atoms into polymer backbones provides a means to tailor material properties through post-polymerization modifications.

In conclusion, 4-Iodoindoline (CAS No: 939759-03-2) is a multifaceted compound with broad applications across chemical biology, pharmaceuticals, materials science, and polymer chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in these fields. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving advancements in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:939759-03-2)4-Iodoindoline
A859613
Purity:99%
Quantity:5g
Price ($):1147.0
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